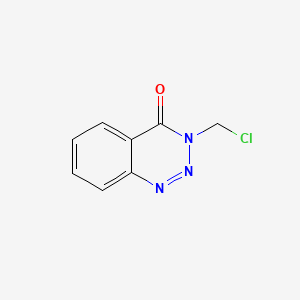

3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one

Description

Properties

IUPAC Name |

3-(chloromethyl)-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-5-12-8(13)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBUQPIFKGWZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027830 | |

| Record name | 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24310-41-6 | |

| Record name | 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24310-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloromethyl-1,2,3-benzotriaz-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024310416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Benzotriazin-4(3H)-one, 3-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROMETHYL-1,2,3-BENZOTRIAZ-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YY9H76V34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one chemical properties

An In-Depth Technical Guide to 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one

Introduction: Unveiling a Versatile Heterocyclic Reagent

This compound is a heterocyclic compound of significant interest in the realms of organic synthesis and medicinal chemistry. As a derivative of the 1,2,3-benzotriazin-4(3H)-one scaffold, it serves as a potent and versatile electrophilic reagent. The benzotriazinone core itself is a privileged structure, found in molecules with a wide array of biological activities, including applications as anesthetics, antidepressants, and agrochemicals.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of this compound, positioning it as a key building block for the synthesis of novel chemical entities.

PART 1: Core Physicochemical and Structural Properties

A foundational understanding of a chemical reagent begins with its fundamental properties. This compound is an achiral molecule whose identity is well-defined by several key descriptors.[2]

Key Property Summary

| Property | Value | Source(s) |

| IUPAC Name | 3-(chloromethyl)-1,2,3-benzotriazin-4-one | [3] |

| CAS Number | 24310-41-6 | [3][4] |

| Molecular Formula | C₈H₆ClN₃O | [3][4] |

| Molecular Weight | 195.60 g/mol | [3] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(N=N2)CCl | [3][5] |

| InChI | InChI=1S/C8H6ClN3O/c9-5-12-8(13)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2 | [3][5] |

| InChIKey | DIBUQPIFKGWZDT-UHFFFAOYSA-N | [3][5] |

| Synonyms | 3-Chloromethyl-1,2,3-benzotriaz-4-one, 3-Chloromethyl-4-keto-1,2,3-benzotriazine | [3][6] |

| XLogP3 | 1.5 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

PART 2: Synthesis and Mechanistic Insight

The synthesis of this compound is predicated on the initial formation of the parent benzotriazinone ring system, followed by functionalization at the N-3 position.

Formation of the Benzotriazinone Scaffold

The traditional and most common route to the 1,2,3-benzotriazin-4(3H)-one core involves the diazotization of readily available precursors like 2-aminobenzamide or methyl anthranilate.[1] This method, however, necessitates the use of strong acids and sodium nitrite (NaNO₂), which can limit its substrate scope and pose environmental concerns.[1] Recognizing these limitations, the scientific community has developed milder and more robust alternatives:

-

Palladium-Catalyzed Annulation: Conversion of 1,3-diaryltriazenes in the presence of carbon monoxide.[1]

-

Oxidative Rearrangement: Utilizing 3-aminoindazoles as the starting material.[1]

-

Photochemical Cyclization: A modern, green approach using acyclic aryl triazine precursors that cyclize upon exposure to visible light, offering excellent yields in short reaction times without catalysts.[1]

N-Chloromethylation: A Self-Validating Protocol

The introduction of the chloromethyl group at the N-3 position is a critical step that transforms the stable scaffold into a reactive electrophile. While a specific protocol for this exact molecule is not widely published, a reliable synthesis can be extrapolated from the well-documented preparation of the analogous compound, 1-(chloromethyl)benzotriazole.[7][8] The process is a two-step sequence involving hydroxymethylation followed by chlorination.

Causality of Experimental Choices:

-

Step 1 (Hydroxymethylation): The reaction of the benzotriazinone with formaldehyde creates the N-hydroxymethyl intermediate. The nitrogen at the 3-position acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.

-

Step 2 (Chlorination): Thionyl chloride (SOCl₂) is an excellent reagent for converting alcohols to alkyl chlorides. The hydroxyl group is converted into a good leaving group (chlorosulfite), which is then displaced by a chloride ion in an SN2 reaction, yielding the final product and gaseous byproducts (SO₂ and HCl), driving the reaction to completion.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for analogous N-chloromethylation reactions.[7][8]

Step 1: Synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

-

In a round-bottom flask, suspend 1,2,3-benzotriazin-4(3H)-one (1 equivalent) in water.

-

Add an aqueous solution of formaldehyde (37%, 1.2 equivalents).

-

Add a catalytic amount of a base, such as sodium carbonate, to facilitate the reaction.

-

Stir the mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the white solid, wash with cold water, and dry under vacuum to yield 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one.

Step 2: Synthesis of this compound

-

Place the dried 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one (1 equivalent) in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution).

-

Cool the flask in an ice bath and add thionyl chloride (SOCl₂) (3-4 equivalents) dropwise. The mixture will likely become a slurry.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60-65°C for 1-2 hours. Gas evolution (SO₂ and HCl) will be observed as the solid dissolves.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Add a dry, inert solvent like toluene or dichloromethane and distill again to azeotropically remove the last traces of SOCl₂.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., benzene or an ethanol/water mixture) to yield the final product.

Synthetic Workflow Diagram

Caption: A two-step synthesis of the title compound.

PART 3: Reactivity Profile and Core Mechanism

The synthetic utility of this compound stems directly from the reactivity of the chloromethyl group. This functional group renders the molecule a potent electrophile, capable of alkylating a wide range of nucleophiles.

Mechanism of Action: SN2 Displacement

The primary reaction pathway is a bimolecular nucleophilic substitution (SN2). The carbon atom of the chloromethyl group is electron-deficient due to the inductive effect of the adjacent nitrogen and the chlorine atom. A nucleophile (Nu⁻) attacks this electrophilic carbon, leading to the displacement of the chloride ion (a good leaving group) in a single, concerted step.

This reactivity makes the compound an excellent reagent for introducing the -(CH₂)-[1,2,3-benzotriazin-4(3H)-one] moiety onto other molecules, a common strategy in the synthesis of complex drug candidates.

General Reactivity Diagram

Caption: SN2 reaction of the title compound with a nucleophile.

PART 4: Safety, Handling, and Analytical Methods

As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.

Hazard Profile and Precautionary Measures

-

Hazards: The compound is classified as harmful if swallowed (Acute oral toxicity, Category 4) and causes serious eye irritation (Category 2).[9] It may also cause skin and respiratory tract irritation.[9] As a fine powder, it can form combustible dust concentrations in the air.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11] Avoid dust formation.[11] Wash hands and any exposed skin thoroughly after handling.[9]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[9] Keep away from incompatible materials such as strong oxidizing agents and metals.[9]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for several minutes. If irritation persists, seek medical attention.[9]

-

Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[10][11]

-

Skin: Wash off with soap and plenty of water.[10]

-

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) is suitable for analysis and purification.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure, showing characteristic peaks for the aromatic protons and the unique chloromethyl group.

-

Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Can identify key functional groups, such as the carbonyl (C=O) stretch of the lactam ring.

Conclusion

This compound is a valuable and highly reactive synthetic intermediate. Its utility is defined by the electrophilic nature of the chloromethyl group, which allows for the straightforward introduction of the biologically relevant benzotriazinone scaffold into a diverse range of molecules. While its reactivity demands careful handling and adherence to safety protocols, its potential as a building block in drug discovery and organic synthesis is significant. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to effectively and safely leverage this potent reagent in the pursuit of novel chemical innovation.

References

-

3-Chloromethyl-1,2,3-benzotriaz-4-one | C8H6ClN3O | CID 90462 . PubChem. [Link]

-

SAFETY DATA SHEET - SysKem TT 1000 . SysKem Chemie GmbH. [Link]

-

SAFETY DATA SHEET - OWATROL OLEOFLOOR NATURAL . DURIEU S.A. [Link]

-

MATERIAL SAFETY DATA SHEET - PREVENTOL CI 7-50 . Tri-iso. [Link]

-

Safety Data Sheet - 3-Bromo-4-(trifluoromethyl)benzaldehyde . Angene Chemical. [Link]

-

This compound . Hazy Fly Fishing. [Link]

-

3-CHLOROMETHYL-1,2,3-BENZOTRIAZ-4-ONE . Global Substance Registration System (GSRS). [Link]

-

This compound Separation . SIELC Technologies. [Link]

-

Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction . National Institutes of Health (NIH). [Link]

-

1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives . Journal of Organic Chemistry. [Link]

-

1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives . Organic Chemistry Portal. [Link]

-

Synthesis of 1-Chloromethyl benzotriazole . PrepChem.com. [Link]

-

This compound . CAS Common Chemistry. [Link]

-

1-Chloromethyl-1H-1,2,3-benzotriazole . National Institutes of Health (NIH). [Link]

Sources

- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 3-Chloromethyl-1,2,3-benzotriaz-4-one | C8H6ClN3O | CID 90462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. prepchem.com [prepchem.com]

- 8. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. syskem.de [syskem.de]

Introduction: The Significance of the Benzotriazinone Scaffold

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one

The 1,2,3-benzotriazine core represents a privileged scaffold in medicinal and agricultural chemistry. Derivatives of 1,2,3-benzotriazin-4(3H)-one are noted for a wide spectrum of biological activities, finding applications as anesthetics, antidepressants, and agrochemicals.[1][2] Furthermore, they serve as versatile synthetic intermediates for the construction of more complex heterocyclic systems.[1] The target molecule of this guide, this compound, is a reactive intermediate, primed for nucleophilic substitution at the chloromethyl group, making it a valuable building block for introducing the benzotriazinone moiety into larger molecules. This guide provides a detailed examination of its synthesis, grounded in established chemical principles and methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(chloromethyl)-1,2,3-benzotriazin-4-one | [3] |

| Molecular Formula | C₈H₆ClN₃O | [3][4] |

| Molecular Weight | 195.61 g/mol | [3][4][5] |

| CAS Number | 24310-41-6 | [3][6] |

| SMILES | C1=CC=C2C(=C1)C(=O)N(N=N2)CCl |[3][4] |

Strategic Approach to Synthesis

The synthesis of this compound is most logically achieved through a two-step sequence starting from the parent heterocycle, 1,2,3-benzotriazin-4(3H)-one. This strategy hinges on two fundamental and robust transformations in organic chemistry: N-hydroxymethylation followed by chlorination of the resulting alcohol.

-

Formation of the Benzotriazinone Core: The foundational step is the synthesis of 1,2,3-benzotriazin-4(3H)-one. The most common and well-established method involves the diazotization of 2-aminobenzamide.[1] This reaction uses nitrous acid (generated in situ from sodium nitrite and a strong acid) to convert the primary aromatic amine into a diazonium salt, which then undergoes intramolecular cyclization to form the triazinone ring.

-

N-Hydroxymethylation: The introduction of the required CH₂OH group at the N-3 position is achieved by reacting the parent benzotriazinone with formaldehyde. This electrophilic substitution on the nitrogen atom forms the key intermediate, 3-Hydroxymethyl-1,2,3-benzotriazin-4(3H)-one.

-

Chlorination: The final step is the conversion of the primary alcohol of the hydroxymethyl group into a chloride. A superior reagent for this transformation is thionyl chloride (SOCl₂). This choice is strategic; the reaction proceeds efficiently, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion and simplifies the purification process.[7]

The overall synthetic workflow is visualized below.

Caption: Two-step synthetic pathway to the target molecule.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations. Researchers should conduct their own risk assessments and optimization studies.

Part A: Synthesis of 3-Hydroxymethyl-1,2,3-benzotriazin-4(3H)-one (Intermediate)

This procedure outlines the N-hydroxymethylation of the pre-synthesized 1,2,3-benzotriazin-4(3H)-one.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 1,2,3-benzotriazin-4(3H)-one (1.0 eq) in water.

-

Reaction Initiation: Add an aqueous solution of formaldehyde (37%, ~1.2 eq) to the suspension. A catalytic amount of a mild base, such as sodium carbonate, may be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to a gentle reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath. The product, 3-Hydroxymethyl-1,2,3-benzotriazin-4(3H)-one, should precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate product. Further purification can be achieved by recrystallization if necessary.

Part B: Synthesis of this compound (Final Product)

This protocol is adapted from a similar, robust procedure for the chlorination of N-hydroxymethyl heterocycles.[7]

Causality Behind Reagent Choice: Thionyl chloride (SOCl₂) is the reagent of choice for converting primary alcohols to alkyl chlorides. The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion. This Sₙi (internal nucleophilic substitution) mechanism often proceeds with retention of configuration, though in this acyclic case, it simply ensures efficient conversion. The key advantage is that the byproducts (SO₂ and HCl) are gaseous, which drives the equilibrium towards the product according to Le Châtelier's principle.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing dilute sodium hydroxide solution to neutralize evolved HCl and SO₂), place the dried 3-Hydroxymethyl-1,2,3-benzotriazin-4(3H)-one (1.0 eq). The entire apparatus must be under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.

-

Reagent Addition: Immerse the flask in an ice bath to cool the contents. Add thionyl chloride (SOCl₂, ~2.5-3.0 eq) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10°C. The solid starting material will likely form a thick slurry.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature. Gas evolution (HCl, SO₂) will become more vigorous. Once the initial effervescence subsides, heat the mixture to 40-50°C.[7] The solid should dissolve, resulting in a clear solution.

-

Completion and Quenching: Maintain the temperature for approximately 60-90 minutes to ensure the reaction goes to completion.[7] Cool the mixture and slowly distill off the excess thionyl chloride under reduced pressure.

-

Workup and Isolation: After distillation, cool the residue and cautiously add a small amount of a dry solvent like methanol to quench any remaining thionyl chloride.[7] The desired product, this compound, is expected to precipitate.

-

Purification: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[7]

Table 2: Summary of Chlorination Protocol Parameters

| Parameter | Description | Rationale |

|---|---|---|

| Starting Material | 3-Hydroxymethyl-1,2,3-benzotriazin-4(3H)-one | Precursor containing the alcohol to be chlorinated. |

| Reagent | Thionyl Chloride (SOCl₂) | Efficient chlorinating agent with gaseous byproducts. |

| Stoichiometry | ~2.5-3.0 eq SOCl₂ | An excess ensures complete conversion of the alcohol. |

| Solvent | None (neat SOCl₂) | Thionyl chloride can act as both reagent and solvent. |

| Temperature | 0-10°C (addition), then 40-50°C | Initial cooling controls the exothermic reaction; heating ensures completion. |

| Reaction Time | 60-90 minutes at 40-50°C | Sufficient time for the reaction to proceed to completion. |

| Workup | Distillation, Methanol Quench, Filtration | Removes excess reagent and isolates the solid product. |

Safety and Handling Considerations

-

Thionyl Chloride: This compound is highly corrosive, toxic, and lachrymatory. It reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.

-

Gas Evolution: The reaction produces significant quantities of HCl and SO₂ gas. The reaction apparatus must be equipped with a gas outlet leading to a scrubber containing a basic solution (e.g., NaOH) to neutralize these toxic and corrosive gases.

-

Anhydrous Conditions: Thionyl chloride reacts with water. Therefore, all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere to prevent reagent decomposition and side reactions.

References

-

A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Gstöttner, C., et al. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Maqueda-Zelaya, F., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14131-14139. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloromethyl-1,2,3-benzotriaz-4-one. PubChem. Retrieved January 18, 2026, from [Link]

-

SIELC Technologies. (2018, February 16). This compound. Retrieved January 18, 2026, from [Link]

-

Maqueda-Zelaya, F., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Synthesis Workshop. Retrieved January 18, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 1-Chloromethyl benzotriazole. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-hydroxy-1,2,3-benzotriazin-4(3H)-one. PubChem. Retrieved January 18, 2026, from [Link]

-

Global Substance Registration System. (n.d.). 3-CHLOROMETHYL-1,2,3-BENZOTRIAZ-4-ONE. Retrieved January 18, 2026, from [Link]

-

Sharma, S., et al. (2018). Chemistry and Biological Activity of[1][8][9]-Benzotriazine Derivatives. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Xu, X., et al. (2020). Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][1][8][9]thiadiazole against Meloidogyne incognita. Bioorganic & Medicinal Chemistry Letters, 30(17), 127369. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). 1-Chloromethyl-1H-1,2,3-benzotriazole. Retrieved January 18, 2026, from [Link]

Sources

- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Chloromethyl-1,2,3-benzotriaz-4-one | C8H6ClN3O | CID 90462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound [chemicalbook.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one: A Hypothesis-Driven Guide to a Potent Bio-alkylating Agent

An In-depth Technical Guide

Abstract: The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2] This guide focuses on a specific, highly reactive derivative, 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one. The presence of a chloromethyl group, a potent electrophilic moiety, strongly suggests a mechanism of action centered on the alkylation of biological macromolecules. This document will deconstruct the chemical basis for this reactivity, propose a detailed molecular mechanism of action, and outline a comprehensive, self-validating experimental workflow for researchers to confirm this hypothesis. Our analysis is grounded in the established principles of bio-organic chemistry and draws parallels with well-characterized alkylating agents used in chemotherapy.

Introduction: The Benzotriazinone Scaffold and the Reactive Handle

The 1,2,3-benzotriazin-4(3H)-one core is a heterocyclic system that has garnered significant interest for its pharmacological potential.[3] Derivatives have been investigated for applications ranging from herbicides to anticancer agents.[2] The specific compound of interest, this compound, is distinguished by the N-3 substitution with a chloromethyl group. This feature transforms the otherwise stable benzotriazinone core into a highly reactive molecule, positioning it as a candidate for covalent drug development.

Chemical & Physical Properties

A foundational understanding begins with the compound's basic properties, which are crucial for designing experimental protocols such as solubility, dosage, and analytical detection.

| Property | Value | Source |

| IUPAC Name | 3-(chloromethyl)-1,2,3-benzotriazin-4-one | [4] |

| CAS Number | 24310-41-6 | [4][5] |

| Molecular Formula | C₈H₆ClN₃O | [4][6] |

| Molecular Weight | 195.60 g/mol | [4] |

| SMILES | C1=CC=C2C(=C1)C(=O)N(N=N2)CCl | [4] |

The Core Mechanistic Driver: An Electrophilic Alkylating Agent

The central thesis of this guide is that this compound functions as a biological alkylating agent. This class of compounds exerts its effects by forming covalent bonds with nucleophilic sites on essential biological molecules, most notably DNA.[7][8]

The reactivity of this molecule is conferred by the chloromethyl group (-CH₂Cl). The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the adjacent benzotriazinone ring system. This creates a highly electrophilic carbon center, primed to react with biological nucleophiles. This mechanism is analogous to that of nitrogen mustards, a cornerstone class of chemotherapy drugs, which form reactive aziridinium ions to alkylate DNA.[7][9][10]

Caption: Key structural features of the molecule.

Proposed Molecular Mechanism: Covalent Modification of DNA

We propose that the primary mechanism of action involves the alkylation of DNA, leading to cytotoxicity. The most nucleophilic site in DNA is the N7 position of guanine residues.[9][11] The reaction likely proceeds via a direct S_N2 nucleophilic attack from the guanine N7 on the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

This covalent modification of a DNA base is a form of DNA damage.[12] The resulting DNA adduct can disrupt the helical structure and interfere with critical cellular processes like DNA replication and transcription.[8] If the cell's DNA repair machinery cannot correct this damage, it can trigger signaling pathways that lead to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[9]

Caption: A four-phase experimental workflow for MoA validation.

Detailed Protocol: Phase 3 - γH2AX Immunofluorescence Assay

This protocol provides an authoritative method to visualize DNA damage within treated cells, a key piece of evidence for the proposed mechanism.

Objective: To determine if treatment with this compound induces DNA double-strand breaks, a hallmark of genotoxic stress from alkylating agents.

Methodology:

-

Cell Culture: Seed a human cancer cell line (e.g., MCF-7 or A549) onto glass coverslips in a 12-well plate at a density that will result in 50-70% confluency after 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 6, 12, or 24 hours). Include a positive control such as Doxorubicin (1 µM).

-

Fixation & Permeabilization:

-

Aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against phospho-Histone H2A.X (Ser139), known as γH2AX, in the blocking buffer according to the manufacturer's recommendation.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBST.

-

Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in the blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Counterstaining & Mounting:

-

Wash three times with PBST.

-

Counterstain the nuclei by incubating with DAPI (4′,6-diamidino-2-phenylindole) solution (1 µg/mL) for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging & Analysis:

-

Visualize the slides using a fluorescence microscope.

-

Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.

-

Quantify the results by counting the number of distinct green foci (γH2AX) per nucleus. A significant, dose-dependent increase in γH2AX foci compared to the vehicle control indicates the induction of DNA double-strand breaks.

-

Therapeutic Potential and Future Directions

The classification of this compound as a DNA alkylating agent places it within a class of compounds with proven, albeit challenging, therapeutic value in oncology. [11]Its efficacy would likely be most pronounced in cancers with deficiencies in DNA damage repair pathways.

Future research should focus on:

-

Selectivity: Investigating its differential cytotoxicity between cancerous and non-cancerous cell lines.

-

Structure-Activity Relationship (SAR): Synthesizing analogues by modifying the benzotriazinone ring to optimize potency and reduce off-target toxicity. [13][14]* Combination Therapies: Exploring synergies with inhibitors of DNA repair enzymes (e.g., PARP inhibitors) to enhance therapeutic efficacy.

By rigorously applying the principles and protocols outlined in this guide, researchers can elucidate the precise mechanism of this intriguing molecule and evaluate its potential as a next-generation therapeutic agent.

References

-

PubChem. 3-Chloromethyl-1,2,3-benzotriaz-4-one | C8H6ClN3O | CID 90462. [Link]

-

National Center for Biotechnology Information. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. [Link]

-

SIELC Technologies. This compound. [Link]

-

Maqueda-Zelaya, F., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14131–14139. [Link]

-

Global Substance Registration System. 3-CHLOROMETHYL-1,2,3-BENZOTRIAZ-4-ONE. [Link]

-

Organic Chemistry Portal. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. [Link]

-

Michejda, C. J., et al. (1996). Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies. Chemical Research in Toxicology, 9(7), 1235–1242. [Link]

-

Oncohema Key. (2017). Alkylating agents and platinum antitumor compounds. [Link]

-

Abu-Hashem, A. A., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega, 5(12), 6694–6706. [Link]

-

Ziarani, G. M., et al. (2019). Chemistry and Biological Activity of-[3][4][5]Benzotriazine Derivatives. Current Organic Chemistry, 22(27), 2717-2751. [Link]

-

Wang, J., et al. (2011). 1-Chloromethyl-1H-1,2,3-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o3173. [Link]

-

Gates, K. S., et al. (2014). Toward hypoxia-selective DNA-alkylating agents built by grafting nitrogen mustards onto the bioreductively activated, hypoxia-selective DNA-oxidizing agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine). Journal of Medicinal Chemistry, 57(23), 9988–9998. [Link]

-

Anderson, R. F., et al. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. Journal of the American Chemical Society, 125(3), 852–861. [Link]

-

Hedstrom, L., et al. (1984). Suicide inactivation of chymotrypsin by benzoxazinones. Biochemistry, 23(8), 1753–1759. [Link]

-

Oncohema Key. (2016). Alkylating Agents. [Link]

-

ResearchGate. (2019). Chemistry and Biological Activity of-[3][4][5]Benzotriazine Derivatives. [Link]

-

EBSCO Information Services. (2023). Alkylating agents in chemotherapy. [Link]

-

Cancers. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. [Link]

-

Drugs.com. List of Alkylating agents. [Link]

-

Fruttarolo, F., et al. (2019). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules, 24(18), 3290. [Link]

-

Molecules. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Iley, J., et al. (1990). 1,3-Dialkyl-3-acyltriazenes, a novel class of antineoplastic alkylating agents. Journal of Medicinal Chemistry, 33(9), 2591–2598. [Link]

-

Hossan, S., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2110–2123. [Link]

-

Molecules. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. [Link]

-

Szymańska, E., et al. (2021). The activity of pyrazolo[4,3-e]t[3][4][15]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[3][4][15]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 11(1), 18451. [Link]

-

Sosič, I., et al. (2011). Discovery and Kinetic Evaluation of 6-substituted 4-benzylthio-1,3,5-triazin-2(1H)-ones as Inhibitors of Cathepsin B. European Journal of Medicinal Chemistry, 46(9), 4648–4656. [Link]

-

Hassan, M., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 26(16), 4967. [Link]

-

Frontiers in Pharmacology. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]

Sources

- 1. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloromethyl-1,2,3-benzotriaz-4-one | C8H6ClN3O | CID 90462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 8. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]

- 9. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]

- 10. mdpi.com [mdpi.com]

- 11. drugs.com [drugs.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An Interpretive Guide to the Spectroscopic Characterization of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one (CAS No: 24310-41-6).[1][2] As a member of the benzotriazinone class of heterocycles, this compound and its derivatives are of significant interest in medicinal chemistry and materials science for their diverse biological activities and utility as synthetic building blocks.[3] This document serves as a predictive and interpretive resource for researchers, scientists, and drug development professionals. It outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's molecular structure and by drawing parallels with structurally related analogues. Standardized protocols for data acquisition are also detailed to ensure experimental reproducibility and integrity.

Molecular Structure and Physicochemical Properties

This compound is a fused heterocyclic compound featuring a benzene ring fused to a triazinone ring, with a chloromethyl substituent on the N-3 position. Understanding this structure is fundamental to interpreting its spectroscopic output.

-

IUPAC Name: 3-(chloromethyl)-1,2,3-benzotriazin-4-one[1]

-

Key Functional Groups:

-

Aromatic benzene ring

-

Amide carbonyl group (C=O) within the triazinone ring

-

Azo-like linkage (N=N)

-

Aliphatic chloromethyl group (-CH₂Cl)

-

These features give rise to a unique spectroscopic fingerprint, which is critical for structural confirmation and purity assessment.

Spectroscopic Data Interpretation

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the compound's molecular weight and elemental composition.

Expected Data:

-

Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will prominently feature the molecular ion peak. Due to the presence of chlorine, this will appear as a characteristic isotopic cluster:

-

[M]⁺ at m/z ≈ 195 , corresponding to the ³⁵Cl isotope.

-

[M+2]⁺ at m/z ≈ 197 , corresponding to the ³⁷Cl isotope.

-

The intensity ratio of these peaks is expected to be approximately 3:1, a definitive indicator of a single chlorine atom.

-

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₈H₆³⁵ClN₃O is 195.01994 Da.[1] An experimental HRMS measurement within a narrow tolerance (e.g., ±5 ppm) of this value provides unambiguous confirmation of the elemental formula.

Predicted Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under EI conditions:

-

Loss of Chlorine: A peak at m/z ≈ 160, corresponding to the [M-Cl]⁺ fragment.

-

Loss of Chloromethyl Radical: A peak at m/z ≈ 146, corresponding to the [M-CH₂Cl]⁺ fragment.

-

Loss of Dinitrogen: A common fragmentation for triazines is the neutral loss of N₂ (28 Da), which could lead to subsequent fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale & Notes |

| 3100 - 3000 | C-H Stretch | Aromatic | Typical for sp² C-H bonds on the benzene ring. |

| 2960 - 2850 | C-H Stretch | Aliphatic | Symmetric and asymmetric stretching of the -CH₂- group. |

| 1700 - 1670 | C=O Stretch | Amide (Lactam) | This is expected to be a very strong and sharp absorption band, characteristic of the carbonyl in the triazinone ring. A related benzotriazinone derivative showed a strong band at 1686 cm⁻¹.[5] |

| 1610 - 1580 | C=C Stretch | Aromatic | Skeletal vibrations of the benzene ring. |

| 1480 - 1440 | N=N Stretch | Azo Group | Often weak to medium in intensity and can be difficult to assign definitively. |

| 800 - 600 | C-Cl Stretch | Alkyl Halide | A strong absorption band characteristic of the chloromethyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy The proton NMR spectrum is expected to show two distinct regions:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |

| 8.5 - 7.5 | Multiplet (m) | 4H | Ar-H | The four protons on the benzene ring will form a complex, overlapping multiplet pattern due to ortho, meta, and para coupling. The proton ortho to the carbonyl group is expected to be the most deshielded (furthest downfield). |

| 6.0 - 5.5 | Singlet (s) | 2H | -CH₂Cl | This singlet corresponds to the two equivalent protons of the chloromethyl group. The significant downfield shift is caused by the strong deshielding effects of the adjacent nitrogen atom of the triazinone ring and the electronegative chlorine atom. |

¹³C NMR Spectroscopy The carbon NMR spectrum will provide a count of the unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |

| 165 - 155 | C =O | The carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield. A related structure shows this peak at 156.6 ppm.[5] |

| 145 - 120 | Ar-C | Four signals are expected for the CH carbons of the benzene ring, and two signals for the quaternary carbons at the ring fusion. |

| 55 - 45 | -CH₂ Cl | This aliphatic carbon is significantly deshielded by the attached nitrogen and chlorine atoms. |

Experimental Protocols & Workflow

To ensure the acquisition of high-quality, reliable spectroscopic data, adherence to standardized experimental protocols is paramount.

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel chemical entity like this compound.

Caption: A streamlined workflow for obtaining and analyzing key spectroscopic data.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Solvent Reference: Use the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm; DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) for chemical shift calibration.

-

¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz (or higher) spectrometer. A standard pulse sequence with 8-16 scans is typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Protocol 2: Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺ and compare it to the theoretical mass calculated from the molecular formula. Use software to confirm the isotopic distribution pattern for the chlorine-containing ion.

Protocol 3: FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small, solid amount of the compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the principal absorption bands and assign them to the corresponding functional group vibrations.

Conclusion

The structural elucidation of this compound is straightforward through a combination of modern spectroscopic techniques. The key identifying features are:

-

An MS isotopic cluster at m/z 195/197 in a 3:1 ratio.

-

A strong IR absorption for the amide carbonyl group around 1680 cm⁻¹.

-

A characteristic ¹H NMR singlet for the -CH₂Cl protons between 5.5 and 6.0 ppm, along with a complex aromatic pattern.

-

A ¹³C NMR signal for the carbonyl carbon above 155 ppm.

This guide provides a robust predictive framework for researchers to confirm the identity, purity, and structure of this important heterocyclic compound, thereby facilitating its application in pharmaceutical and chemical research.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System (GSRS). 3-CHLOROMETHYL-1,2,3-BENZOTRIAZ-4-ONE. U.S. Food and Drug Administration. [Link]

-

SIELC Technologies. this compound.[Link]

-

Reissert, A. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. National Institutes of Health. [Link]

-

Gomez, L. et al. 3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one. National Institutes of Health. [Link]

Sources

- 1. 3-Chloromethyl-1,2,3-benzotriaz-4-one | C8H6ClN3O | CID 90462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one is a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. Its unique structural motif, combining a benzotriazinone core with a reactive chloromethyl group, makes it a valuable building block for the synthesis of a diverse range of substituted derivatives. This technical guide provides a comprehensive literature review of this compound, covering its synthesis, chemical properties, reactivity as an alkylating agent, and its potential applications in the development of novel therapeutic agents and agrochemicals.

Introduction: The Benzotriazinone Scaffold

The 1,2,3-benzotriazin-4(3H)-one scaffold is a prominent heterocyclic system that has garnered considerable attention in the fields of medicinal and agricultural chemistry.[1] Derivatives of this core structure have been reported to exhibit a wide spectrum of biological activities, including anesthetic, antidepressant, and agrochemical properties.[2] The versatility of the benzotriazinone ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

This guide focuses specifically on this compound, a key derivative that serves as a potent electrophile for the introduction of the benzotriazinone moiety into various molecules.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is crucial for its handling, characterization, and application in synthesis.

| Property | Value | Source |

| CAS Number | 24310-41-6 | [3][4] |

| Molecular Formula | C₈H₆ClN₃O | [3][5] |

| Molecular Weight | 195.61 g/mol | [5] |

| IUPAC Name | 3-(chloromethyl)-1,2,3-benzotriazin-4-one | [3] |

| Synonyms | 3-Chloromethyl-4-keto-1,2,3-benzotriazine, 3-Chloromethyl-3H-benzo[d][2][6][7]triazin-4-one | [4] |

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in a single, dedicated publication. However, by combining established methods for the synthesis of the benzotriazinone core and N-alkylation, a logical and experimentally sound synthetic pathway can be proposed. The most common and versatile approach to the 1,2,3-benzotriazin-4(3H)-one core involves the diazotization of 2-aminobenzamides.[2] The synthesis of the title compound is logically achieved through a two-step process starting from the formation of its hydroxymethyl precursor.

Step 1: Synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

The initial step involves the reaction of a suitable 2-aminobenzamide derivative with formaldehyde, followed by diazotization and cyclization.

Experimental Protocol (Proposed):

-

N-Hydroxymethylation: To a solution of 2-aminobenzamide in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like ethanol), an aqueous solution of formaldehyde is added. The reaction is typically carried out at room temperature with stirring.

-

Diazotization and Cyclization: The resulting N-(hydroxymethyl)-2-aminobenzamide intermediate is then subjected to diazotization. This is achieved by the dropwise addition of an aqueous solution of sodium nitrite to an acidic solution of the intermediate, typically using hydrochloric or sulfuric acid, at a low temperature (0-5 °C). The diazonium salt formed in situ undergoes spontaneous cyclization to yield 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one.

-

Isolation and Purification: The product can be isolated by filtration and purified by recrystallization from a suitable solvent.

Caption: Proposed synthesis of the hydroxymethyl precursor.

Step 2: Chlorination of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride or oxalyl chloride.

Experimental Protocol (Proposed):

-

Reaction Setup: 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one is suspended in an inert solvent like dichloromethane or chloroform.

-

Chlorination: Thionyl chloride is added dropwise to the suspension at room temperature or with gentle cooling. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. The crude product can then be purified by recrystallization.

Caption: Chlorination of the hydroxymethyl precursor.

Reactivity and Synthetic Applications

The primary utility of this compound in synthetic chemistry stems from its nature as a potent alkylating agent. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for the facile introduction of the "3-(methyl)-1,2,3-benzotriazin-4(3H)-one" moiety onto various molecular scaffolds.

Reactions with N-Nucleophiles

Amines, anilines, and other nitrogen-containing heterocycles are expected to react readily with this compound to form the corresponding N-alkylated products. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Caption: General reaction with N-nucleophiles.

Reactions with S-Nucleophiles

Thiols and thiophenols are also excellent nucleophiles for reaction with this compound, leading to the formation of thioether linkages.

Caption: General reaction with S-nucleophiles.

Applications in Drug Development and Agrochemicals

While specific applications of this compound are not extensively documented in publicly available literature, its potential as a key intermediate can be inferred from the known biological activities of the broader benzotriazinone class.

-

Anticancer Agents: The benzotriazine core is a feature of some compounds investigated for their antitumor properties. The ability to use this compound to append this scaffold to various pharmacophores makes it a valuable tool in the design of new anticancer drug candidates.

-

Agrochemicals: Several 1,2,3-benzotriazin-4-one derivatives have been synthesized and evaluated for their nematicidal activities against root-knot nematodes like Meloidogyne incognita.[8][9] This suggests that derivatives synthesized from this compound could be explored for the development of new and effective nematicides.

Analytical Characterization

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of this compound. A reverse-phase (RP) HPLC method with a simple mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric or formic acid can be employed for its separation and quantification.[4] This method is also applicable for monitoring reaction progress and assessing the purity of the synthesized compound.

Conclusion and Future Perspectives

This compound is a reactive and versatile chemical intermediate with significant potential in the synthesis of novel bioactive compounds. While detailed synthetic protocols and specific applications are not yet widely published, its logical synthesis from readily available starting materials and its inherent reactivity as an alkylating agent make it an attractive building block for medicinal and agrochemical research.

Future research in this area should focus on:

-

The development and optimization of a robust and scalable synthesis for this compound.

-

A thorough investigation of its reactivity with a diverse range of nucleophiles to expand its synthetic utility.

-

The design and synthesis of libraries of novel benzotriazinone derivatives using this key intermediate for screening against various biological targets.

By further exploring the chemistry and applications of this compound, researchers can unlock new avenues for the discovery of innovative pharmaceuticals and agrochemicals.

References

Sources

- 1. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Chloromethyl-1,2,3-benzotriaz-4-one | C8H6ClN3O | CID 90462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing thiourea and acylthiourea against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives and Analogs of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one: Synthesis, Reactivity, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Among its various functionalized forms, 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one stands out as a pivotal synthetic intermediate. Its unique chemical architecture, featuring a reactive chloromethyl group appended to the benzotriazinone core, renders it an exceptionally versatile building block for the synthesis of a diverse array of derivatives and analogs. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and biological applications of compounds derived from this core structure. We will delve into the mechanistic underpinnings of its synthesis and its utility as an alkylating agent, explore the preparation of key derivatives, and summarize their therapeutic potential, with a particular focus on anticancer applications. Detailed experimental protocols and data are presented to empower researchers in their pursuit of novel chemical entities based on this promising scaffold.

Introduction: The Significance of the 1,2,3-Benzotriazin-4(3H)-one Core

The 1,2,3-benzotriazine ring system is a cornerstone in the development of pharmacologically active agents. Derivatives of 1,2,3-benzotriazin-4(3H)-one have demonstrated a wide spectrum of biological activities, including roles as anesthetics, antidepressants, and agrochemicals.[1] Notably, this scaffold is a key component in a number of compounds with potent antitumor properties.[2][3] The versatility of the benzotriazinone core lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The introduction of a chloromethyl group at the 3-position creates a highly valuable synthon, This compound . This molecule serves as a potent electrophile, enabling the covalent attachment of the benzotriazinone moiety to a wide range of nucleophilic substrates. This reactivity is the gateway to a vast chemical space of novel derivatives with potential therapeutic applications.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is typically achieved through a two-step process, starting from readily available precursors. The key is the initial formation of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one, which is subsequently chlorinated.

Synthesis of the Precursor: 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one

The precursor, 3-hydroxy-1,2,3-benzotriazin-4(3H)-one, is synthesized from o-aminobenzhydroxamic acid via diazotization.[4] A detailed protocol is as follows:

Experimental Protocol: Synthesis of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one

-

Dissolution: Dissolve 15.2 g of (2-amino)-benzoylhydroxylamine in a mixture of 15 ml of concentrated hydrochloric acid and 300 ml of water. Stir until a clear solution is obtained.

-

Cooling: Cool the solution to approximately 15°C in an ice bath.

-

Diazotization: While maintaining the temperature, stir the solution for approximately 3 hours.

-

Isolation: The product precipitates out of the solution. Collect the solid by filtration and wash thoroughly with cold water to yield 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one.[5]

Chlorination to Yield this compound

The conversion of the hydroxyl group to a chloromethyl group is a critical step. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas to furnish the desired product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-hydroxy-1,2,3-benzotriazin-4(3H)-one in an excess of thionyl chloride. The reaction should be performed in a well-ventilated fume hood.

-

Reaction Conditions: Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent.

Note: This protocol is based on established chemical principles for the conversion of N-hydroxy compounds to their corresponding N-chloromethyl derivatives. Researchers should exercise caution when working with thionyl chloride.

Chemical Reactivity: A Versatile Alkylating Agent

The synthetic utility of this compound stems from the reactivity of the C-Cl bond. The electron-withdrawing nature of the adjacent benzotriazinone ring system makes the methylene carbon highly electrophilic and susceptible to nucleophilic attack. This allows for the facile introduction of the benzotriazinone pharmacophore onto a variety of molecular scaffolds.

This reactivity enables the synthesis of a wide range of derivatives, including ethers, esters, amines, and thioethers, by reacting the chloromethyl compound with the corresponding nucleophiles.

Key Derivatives and Analogs: Synthesis and Applications

The versatility of this compound as a synthetic precursor has led to the development of a multitude of derivatives with significant biological activities.

N-Substituted Derivatives: Potent Anticancer Agents

A significant focus of research has been the synthesis of N-substituted derivatives, particularly amides and related compounds, which have shown promising anticancer activity.

General Synthetic Workflow for N-Substituted Derivatives

Experimental Protocol: Synthesis of 3-((Dialkylamino)methyl)-1,2,3-benzotriazin-4(3H)-one Derivatives

-

Dissolution: Dissolve this compound in a suitable aprotic solvent such as acetonitrile or DMF.

-

Addition of Amine: To this solution, add a stoichiometric equivalent of the desired primary or secondary amine.

-

Base Addition: Add an equivalent of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl generated during the reaction.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is then worked up by extraction and purified by column chromatography or recrystallization to afford the desired N-substituted derivative.

A variety of N-substituted derivatives have been synthesized and evaluated for their anticancer properties. For example, a series of N-alkyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanamides have been prepared and characterized.[3]

| Compound Class | R Group | Biological Activity | Reference |

| N-Alkyl Amides | Piperidin-1-yl, Morpholino | Anticancer (e.g., against HepG2 liver carcinoma) | [3] |

| Dipeptides | Amino acid esters | Anticancer | [3] |

O- and S-Substituted Derivatives: Expanding the Chemical Space

The reaction of this compound with O- and S-nucleophiles provides access to ether and thioether derivatives, respectively. These modifications can significantly alter the lipophilicity and metabolic stability of the parent compound, potentially leading to improved pharmacokinetic profiles.

Experimental Protocol: Synthesis of O- and S-Substituted Derivatives

The synthesis of these derivatives follows a similar procedure to that of the N-substituted analogs, with the amine being replaced by an alcohol, phenol, or thiol. The use of a base, such as sodium hydride or potassium carbonate, is often necessary to deprotonate the nucleophile and enhance its reactivity.

Biological Significance and Therapeutic Potential

The derivatives of this compound have emerged as a promising class of compounds in drug discovery, particularly in the field of oncology.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of 1,2,3-benzotriazin-4(3H)-one derivatives against various cancer cell lines.[2] For instance, certain 3-substituted derivatives have shown strong antitumor activity against liver, colorectal, and breast cancer cell lines, with IC₅₀ values in the low micromolar range.[2] The mechanism of action is often attributed to the ability of these planar heterocyclic systems to intercalate with DNA or to inhibit key enzymes involved in cancer cell proliferation.

Nematicidal Activity

Beyond their anticancer potential, derivatives of 1,2,3-benzotriazin-4(3H)-one have also been investigated for their nematicidal properties. This highlights the broad biological activity profile of this chemical scaffold and its potential for applications in agriculture.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile synthetic intermediate that provides a gateway to a rich and diverse chemical space. Its facile synthesis and predictable reactivity make it an ideal starting point for the development of novel derivatives with a wide range of biological activities. The demonstrated anticancer and nematicidal properties of its analogs underscore the therapeutic and agrochemical potential of this scaffold.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships will be crucial for the rational design of more potent and selective compounds.[2]

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and mechanisms of action will facilitate the optimization of lead compounds and the identification of potential biomarkers for patient stratification.

-

Pharmacokinetic Profiling: The evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives will be essential for their translation into clinical candidates.

The continued exploration of the chemistry and biology of this compound and its derivatives holds great promise for the discovery of new and effective therapeutic agents and other valuable chemical entities.

References

-

Synthesis and Docking Studies of Some 1,2,3‐Benzotriazine‐4‐one Derivatives as Potential Anticancer Agents. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega. Available at: [Link]

-

Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. Available at: [Link]

-

1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of 1-Chloromethyl benzotriazole. PrepChem.com. Available at: [Link]

-

A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. Canadian Journal of Chemistry. Available at: [Link]

-

1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Synfacts. Available at: [Link]

-

2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. RSC Advances. Available at: [Link]

-

3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. ResearchGate. Available at: [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Three-dimensional quantitative structure-activity relationship studies on novel series of benzotriazine based compounds acting as Src inhibitors using CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic asymmetric dearomatization of phenols via divergent intermolecular (3 + 2) and alkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

The Versatile Reagent: Application Notes on 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one in Organic Synthesis

Introduction: Unveiling a Powerful Synthetic Tool

In the landscape of modern organic synthesis, the strategic introduction of specific molecular motifs is paramount for the construction of complex molecules with desired functionalities. 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one emerges as a highly valuable and versatile electrophilic reagent. Its unique structure, featuring a reactive chloromethyl group attached to the N-3 position of the benzotriazinone core, renders it an excellent building block for the facile installation of the 4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl moiety onto a variety of nucleophilic substrates. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this powerful synthetic intermediate. The benzotriazinone scaffold itself is a privileged structure in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities, including nematicidal and antitumor properties.[1] This guide will delve into the causality behind experimental choices, ensuring scientifically sound and reproducible protocols.

Core Principles of Reactivity: An Electrophile Primed for Action

The synthetic utility of this compound lies in the electrophilic nature of the benzylic-like carbon of the chloromethyl group. This carbon is susceptible to nucleophilic attack by a wide range of nucleophiles, proceeding through a classical SN2 mechanism. The benzotriazinone ring system acts as an effective electron-withdrawing group, further activating the C-Cl bond towards substitution.

The general reaction scheme involves the displacement of the chloride leaving group by a nucleophile (Nu:), as depicted below. This reaction is typically facilitated by a base to either deprotonate the nucleophile, thereby increasing its nucleophilicity, or to act as an acid scavenger for the HCl generated during the reaction.

Caption: General Nucleophilic Substitution Workflow.

Key Applications and Detailed Protocols

N-Alkylation of Amines: Synthesis of Novel Amine Derivatives

The reaction of this compound with primary and secondary amines provides a straightforward route to a diverse range of N-substituted derivatives. This transformation is fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

Causality of Experimental Choices:

-

Solvent: Aprotic polar solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are preferred to dissolve the reactants and facilitate the SN2 reaction.

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial. Its role is to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

-